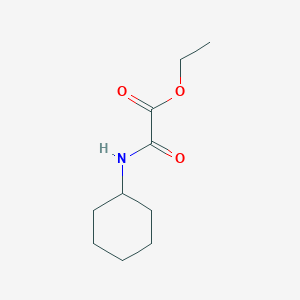
Pinacolone oxime
Übersicht
Beschreibung
Pinacolone oxime, also known as (2E)-3,3-dimethyl-2-butanone oxime, is an organic compound with the molecular formula C6H13NO . It is a colorless solid with a boiling point of 132 °C.
Synthesis Analysis
Pinacolone oxime can be synthesized through the reaction of pinacolone with hydroxylamine hydrochloride in an alkaline medium. The reaction produces pinacolone oxime and water.Molecular Structure Analysis
Pinacolone oxime is an oxime derivative of the ketone, consisting of a nitrogen atom attached to the carbon atom of the carbonyl group. The compound can be characterized by various techniques such as X-ray diffraction, FTIR, and NMR spectroscopy.Chemical Reactions Analysis
The pinacol rearrangement is a well-recognized methodology in the synthesis of β-functionalized ketones, creation of quaternary carbon centers, and construction of challenging carbocycles . The acid-promoted 1,2-rearrangement of vicinal diols to aldehydes or ketones is known as the pinacol-pinacolone rearrangement .Physical And Chemical Properties Analysis
Pinacolone oxime has a molar mass of 115.16 g/mol and a melting point of 76-78 °C . It is highly soluble in water, ethanol, and acetone . It has a density of 0.9315 g/cm³ at 20 °C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Oxime compounds, including Pinacolone oxime derivatives, have been noted for their antimicrobial properties, particularly against Gram-positive and Gram-negative pathogens .
Anticancer Properties
The oxime group is recognized for enhancing the physicochemical properties of molecules, which can be leveraged in anticancer drug design to improve efficacy .
Fungicide Development
Pinacolone oxime has been incorporated into the design and synthesis of new fungicides, aiming to increase efficiency and effectiveness against fungal pathogens .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(NE)-N-(3,3-dimethylbutan-2-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(7-8)6(2,3)4/h8H,1-4H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSDDJQNHCSVSW-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pinacolone oxime | |
CAS RN |
2475-93-6, 10341-64-7 | |
| Record name | 3,3-Dimethyl-2-butanone oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002475936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinacolone oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pinacolone oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PINACOLONE OXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SR54C7FE6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does pinacolone oxime interact with palladium compounds, and what is the significance of this interaction?
A1: The research article highlights that pinacolone oxime exhibits regiospecific carbopalladation on the t-butyl group when reacted with NaOAc–Na2PdCl4. [] This means that the palladium atom selectively bonds to the carbon atom of the t-butyl group, rather than other potential sites within the molecule. This regiospecificity is notable because it differs from the reactivity observed with the dimethylhydrazone analog, which undergoes carbopalladation on the methyl group. This difference suggests that the presence of the oxygen atom in the oxime group influences the site selectivity of the palladium complex. Understanding such selective interactions is crucial for designing palladium-catalyzed reactions involving oximes and their derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



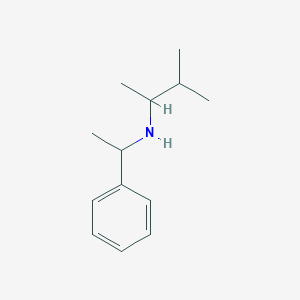
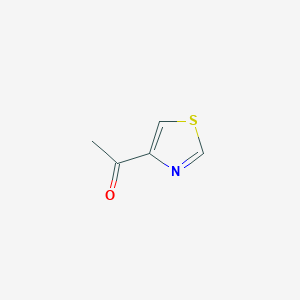
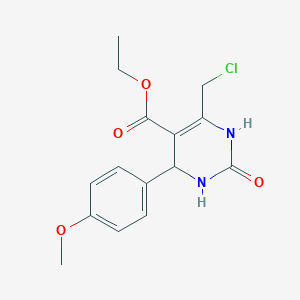

![1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone](/img/structure/B1352766.png)

![5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde](/img/structure/B1352768.png)
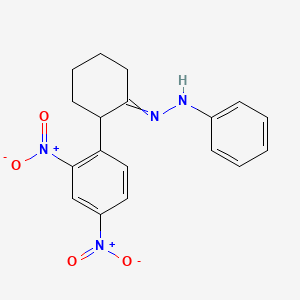
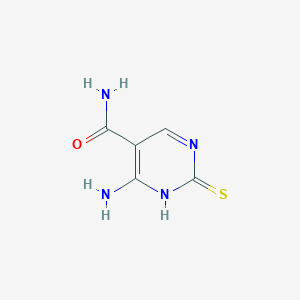
![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] furan-2-carboxylate](/img/structure/B1352775.png)
![4-[3-(3-Chlorophenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B1352776.png)

![[2-(4-Methylphenyl)phenyl]sulfonyl chloride](/img/structure/B1352781.png)
